ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 5: A methyl group, influencing electronic properties.
- Position 4: A keto group, contributing to hydrogen-bonding capabilities.
- Position 6: An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further modifications .
Thienopyrimidines are pharmacologically significant due to their structural similarity to purines, enabling interactions with enzymes and receptors. This compound’s analogs have shown diverse biological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C17H15ClN2O3S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-23-17(22)14-9(2)13-15(21)19-12(20-16(13)24-14)8-10-6-4-5-7-11(10)18/h4-7H,3,8H2,1-2H3,(H,19,20,21) |
InChI Key |
PZHHHGCNVSPTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a derivative of pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClNOS and a molecular weight of approximately 371.4 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
Antimicrobial Activity
Pyrimidine derivatives are recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 256 µg/mL |
| C. albicans | Not specified |
Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, with some showing superior efficacy compared to standard antibiotics like penicillin .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, making them effective against cancer cells. Studies have reported that certain derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study:
A study conducted by Ramiz et al. demonstrated that specific pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines with IC values in the low micromolar range. The structure-activity relationship (SAR) highlighted the importance of substituents on the pyrimidine ring for enhancing antitumor efficacy .
Antiviral Activity
The antiviral properties of thieno[2,3-d]pyrimidines have been explored in the context of viral infections. The compound has shown activity against several viruses by inhibiting viral replication mechanisms.
Research Findings:
A review highlighted that pyrimidine derivatives could act against RNA and DNA viruses, including those responsible for severe infections such as HIV and Hepatitis C. The mechanism often involves the inhibition of viral polymerases or other essential enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial in understanding how structural modifications influence biological activity. For this compound:
- Chloro Substitution : The presence of a chlorine atom at the phenyl ring enhances lipophilicity and may improve membrane permeability.
- Methyl Group : The methyl group at position 5 contributes to the overall stability and potentially increases binding affinity to target enzymes.
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer properties . Ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound has IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate to high potency in inhibiting cell proliferation.
-
Mechanism of Action :
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in cellular metabolism and proliferation.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties , making it a candidate for further research in infectious disease treatment:
-
Minimum Inhibitory Concentration (MIC) : The antimicrobial efficacy was evaluated against various bacterial strains:
- Staphylococcus aureus: MIC of 15 µg/mL
- Escherichia coli: MIC of 20 µg/mL
- Pseudomonas aeruginosa: MIC of 25 µg/mL
-
Mechanism of Action :
- The antimicrobial effects are attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Reaction of 2-amino thiophene derivatives with appropriate carbonyl compounds.
- Characterization techniques such as IR, NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Study 1: Cytotoxic Evaluation
A detailed cytotoxic evaluation was performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) where the compound showed significant inhibition of cell growth. The study highlighted the potential for further development into therapeutic agents against specific types of cancer.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various thieno[2,3-d]pyrimidine derivatives, this compound demonstrated superior activity against resistant strains of bacteria, suggesting its viability as a lead compound for antibiotic development.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Reaction :
Conditions :
-
Basic hydrolysis : 2M NaOH in ethanol, reflux for 6–8 hours.
-
Acidic hydrolysis : Concentrated HCl in ethanol, reflux for 12 hours.
Yield : 70–85%.
This reaction is critical for generating bioactive carboxylic acid derivatives for pharmacological studies .
Nucleophilic Substitution at the Chlorophenyl Group
The 2-chlorophenylmethyl substituent participates in nucleophilic aromatic substitution (NAS) or alkylation reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| NAS with amines | Aniline, DMF, K₂CO₃, 80°C, 12h | 2-(Phenylaminomethyl) derivative | 65% | |
| Alkylation with thiols | Thiophenol, DMF, RT, 24h | 2-(Benzylthio)methyl derivative | 58% |
The chlorophenyl group’s electron-withdrawing nature enhances reactivity toward soft nucleophiles.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation:
Reagents :
-
H₂O₂/AcOH : Forms sulfoxide (→SO) at RT over 6h.
-
mCPBA (meta-chloroperbenzoic acid) : Forms sulfone (→SO₂) at 0°C to RT over 12h.
Products : -
Sulfoxide: (m/z 381.3).
-
Sulfone: (m/z 397.3).
Oxidation modifies electronic properties, influencing binding to biological targets like COX-2 .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Example : Reaction with chlorformamidine hydrochloride in DMSO at 120–125°C yields tricyclic thieno[2,3-d:4,5-d']dipyrimidine derivatives .
Conditions :
This cyclization enhances planar rigidity, improving enzyme inhibition (e.g., DHFR) .
Condensation with Hydrazines
The 4-oxo group reacts with hydrazines to form hydrazone derivatives:
Reaction :
Application : Synthesizing Schiff bases for antimicrobial studies .
Key Data :
Functionalization at the Pyrimidine Nitrogen
The NH group in the pyrimidine ring undergoes alkylation or acylation:
| Reaction | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 75% | |
| Acetylation | AcCl, AcOH | N-Acetyl derivative | 68% |
Alkylation enhances metabolic stability, while acylation introduces polar groups for solubility .
Cross-Coupling Reactions
The chlorophenyl group participates in Pd-catalyzed couplings:
Suzuki-Miyaura Reaction :
-
Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C.
-
Product : Biaryl derivatives with extended π-systems.
Yield : 50–60%.
Comparison with Similar Compounds
Substituent Variations
The substituents at positions 2, 4, and 6 define the physicochemical and biological profiles of thienopyrimidine derivatives.
Key Observations :
- Smaller groups like propylamino enhance flexibility .
- Position 4: Keto groups (oxo) enable hydrogen bonding, while amino substituents (e.g., phenylamino) may enhance π-π stacking with biological targets .
Physical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
Crystallographic and Structural Insights
While crystallographic data for the target compound is unavailable, related structures reveal:
- Ring Puckering: Thienopyrimidine rings adopt flattened boat conformations, with deviations up to 0.224 Å from planarity .
- Intermolecular Interactions : C—H···O hydrogen bonds and π-halogen interactions (e.g., in bromophenyl analogs) stabilize crystal packing .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-[(2-chlorophenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate?
The compound is typically synthesized via a multi-step approach involving cyclocondensation and functionalization. For example, similar thieno[2,3-d]pyrimidine derivatives are prepared using a modified Biginelli reaction, where a thiourea derivative, aldehyde, and β-ketoester undergo one-pot cyclization in acetic acid/acetic anhydride under reflux (8–10 hours) . Key steps include:
- Reagent selection : Use of sodium acetate as a catalyst and glacial acetic acid as a solvent for optimal proton transfer.
- Yield optimization : Recrystallization from ethyl acetate-ethanol (3:2) improves purity (e.g., 78% yield reported for analogous compounds) .
Basic: How is the crystal structure of this compound characterized, and what parameters are critical for validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Critical parameters include:
- Unit cell dimensions : Axial lengths (a, b, c) and angles (α, β, γ), e.g., monoclinic systems with space group P2₁/c .
- Dihedral angles : For example, the fused thiazolopyrimidine ring in analogous compounds forms an 80.94° angle with the benzene ring, indicating steric constraints .
- Hydrogen bonding : C—H···O interactions (e.g., bifurcated bonds) stabilize crystal packing along specific axes .
Advanced: How can conformational dynamics of the pyrimidine ring be analyzed experimentally and computationally?
- SC-XRD data : Measure deviations from planarity (e.g., C5 atom displaced 0.224 Å from the pyrimidine mean plane, indicating a flattened boat conformation) .
- DFT calculations : Compare optimized geometries (bond lengths, angles) with experimental data to assess intramolecular strain .
- Torsional angles : Analyze substituent effects on ring puckering (e.g., 2-chlorophenyl groups may induce steric hindrance) .
Advanced: How should researchers address contradictions in reported dihedral angles or crystal packing motifs across studies?
- Systematic re-refinement : Re-examine SC-XRD data using updated software (e.g., SHELXL) to reduce model bias .
- Comparative analysis : Benchmark against structurally analogous compounds (e.g., Z- vs. E-isomers of benzylidene substituents) to identify substituent-dependent trends .
- Temperature-dependent studies : Assess thermal motion effects on apparent bond distances and angles .
Advanced: What intermolecular interactions dominate the solid-state packing, and how do they influence physicochemical properties?
- C—H···O hydrogen bonds : These interactions form chains or layers, affecting solubility and melting points .
- π-π stacking : Aromatic rings (e.g., 2-chlorophenyl) may stack at 3.5–4.0 Å distances, influencing crystallinity .
- Halogen interactions : Chlorine atoms participate in C—Cl···π contacts, contributing to lattice stability .
Methodological: What computational tools are recommended for predicting electronic properties and reactivity?
- DFT with B3LYP/6-311+G(d,p) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, guided by pyrimidine derivatives’ known pharmacological profiles .
- MD simulations : Simulate solvent effects on conformational stability (e.g., in DMSO for solubility studies) .
Methodological: How can researchers assess the compound’s potential pharmacological activity?
- In vitro assays :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
Methodological: What strategies optimize purity and yield during synthesis?
- Recrystallization solvents : Ethyl acetate-ethanol (3:2) minimizes impurities while preserving yield .
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) for challenging separations .
- In situ monitoring : Track reaction progress via TLC (Rf ~0.5 in 40% ethyl acetate/hexane) .
Advanced: How does regioselectivity in cyclization reactions impact the final product’s structure?
- Substituent directing effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring favor C-2 functionalization over C-4 .
- Catalyst choice : Protic acids (e.g., acetic acid) promote thiazolopyrimidine formation, while Lewis acids (e.g., ZnCl₂) may alter regiochemistry .
Comparative: How do structural modifications (e.g., halogen substitution) alter the compound’s properties?
- Electron-withdrawing groups (Cl, F) :
- Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce solubility but improve crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
